4-Amino-5-fluoro-N-methylpicolinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8FN3O |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
4-amino-5-fluoro-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8FN3O/c1-10-7(12)6-2-5(9)4(8)3-11-6/h2-3H,1H3,(H2,9,11)(H,10,12) |
InChI Key |
YDVXUVSFSAASBG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 5 Fluoro N Methylpicolinamide and Its Precursors
Retrosynthetic Analysis of the 4-Amino-5-fluoro-N-methylpicolinamide Scaffold
Retrosynthetic analysis is a technique for planning a chemical synthesis that starts with the target molecule and works backward to identify simpler, commercially available starting materials. amazonaws.com For this compound, several key disconnections can be proposed to deconstruct the molecule into logical precursors.
A primary disconnection is at the amide bond, separating the N-methylpicolinoyl moiety from methylamine (B109427). This is a standard and reliable transformation. Further analysis of the picolinic acid core suggests disconnecting the C-N and C-F bonds. The order of these disconnections is crucial. Introducing the amino group via nucleophilic aromatic substitution (SNAr) suggests a precursor with a good leaving group, such as a halogen, at the 4-position. Similarly, the fluorine atom at the 5-position can be envisioned as arising from a fluorination reaction on a suitable precursor.
This leads to a plausible retrosynthetic pathway that hinges on a key intermediate like 4-chloro-5-fluoro-picolinic acid or its derivatives. An alternative strategy involves introducing the fluorine and amino groups sequentially onto a pre-formed 4-halopicolinamide scaffold. This approach identifies 4-chloro-N-methylpicolinamide as a pivotal intermediate, from which the fluorine and amino groups can be installed in subsequent steps.
Classical and Contemporary Synthetic Routes to N-Methylpicolinamide Core Structures
The N-methylpicolinamide core is a fundamental component of the target molecule. Its synthesis is typically achieved through the derivatization of picolinic acid or its analogs.
The most direct method for forming the N-methylpicolinamide structure is the amidation of picolinic acid or its activated derivatives. A common approach involves converting the carboxylic acid of picolinic acid into a more reactive species, such as an acyl chloride, which then readily reacts with methylamine.
For instance, picolinic acid can be treated with thionyl chloride (SOCl₂) to generate the corresponding picolinoyl chloride. researchgate.netgoogle.com This intermediate is then reacted with an aqueous solution of methylamine to yield the desired N-methylpicolinamide. researchgate.netgoogle.com Various coupling reagents used in peptide synthesis, such as HBTU, can also be employed to facilitate the direct amidation of picolinic acid with methylamine in the presence of a base. google.com
4-Chloro-N-methylpicolinamide is a crucial building block for the synthesis of the target molecule and other active pharmaceutical ingredients. nbinno.com Its synthesis is a key step that enables subsequent functionalization of the pyridine (B92270) ring.
One established route starts from pyridine-2-formic acid (picolinic acid), which is reacted with thionyl chloride to produce 4-chloropyridine-2-formyl chloride hydrochloride. google.com This intermediate can then be esterified and subsequently reacted with an aqueous methylamine solution to yield 4-chloro-N-methylpicolinamide. google.com An alternative method involves the direct reaction of a 4-chloropicolinoyl derivative with a methylamine solution. For example, a precursor can be dissolved in tetrahydrofuran (B95107) (THF) with magnesium chloride, followed by the addition of a methylamine solution in THF to produce 4-Chloro-N-methylpicolinamide in high yield. chemicalbook.com
| Starting Material | Reagents | Product | Yield | Reference |
| Picolinic Acid Derivative | 1. SOCl₂, THF, DMF; 2. 40% aq. Methylamine | 4-Chloro-N-methylpicolinamide | ~95% | researchgate.net |
| Pyridine-2-formic acid | 1. Thionyl chloride; 2. Alcohol; 3. Methylamine aq. solution | 4-Chloro-N-methylpicolinamide | High | google.com |
| Picolinic Acid Derivative | MgCl₂, Methylamine solution in THF | 4-Chloro-N-methylpicolinamide | 98.5% | chemicalbook.com |
Strategies for Introducing the Fluorine Atom at the 5-Position
Incorporating a fluorine atom onto a pyridine ring can significantly alter the molecule's electronic properties and biological activity. nih.gov Several methods exist for the fluorination of heterocyclic systems.
Nucleophilic fluorination, often referred to as a Halex (halogen exchange) reaction, is a common strategy. This typically involves reacting a chloro- or bromo-substituted precursor with a fluoride (B91410) salt like potassium fluoride (KF) or cesium fluoride (CsF), often at elevated temperatures and sometimes with the aid of phase-transfer catalysts. researchgate.net For the picolinamide (B142947) scaffold, a 5-chloro or 5-bromo analog could potentially undergo a Halex reaction to introduce the fluorine atom.
More contemporary methods include transition metal-catalyzed C-H fluorination. Palladium-catalyzed reactions, for example, have been developed to directly convert a C-H bond into a C-F bond using a nucleophilic fluoride source (like AgF) in combination with an oxidant. nih.govnih.gov While challenging, this approach could theoretically be applied to a pre-formed picolinamide to install the fluorine atom at the 5-position late in the synthesis.
Amination Reactions for Incorporating the 4-Amino Moiety
The introduction of the amino group at the 4-position of the picolinamide ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, an amine nucleophile displaces a leaving group, most commonly a halide, on the aromatic ring. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group facilitates this reaction at the C4 position.
For the synthesis of related structures, 4-chloro-N-methylpicolinamide is reacted with an appropriate amine. nih.govmdpi.com For example, heating 4-chloro-N-methylpicolinamide with an aniline (B41778) derivative can lead to the formation of a C-N bond at the 4-position. nih.govmdpi.com The reaction conditions for such aminations can vary, sometimes requiring a base and elevated temperatures to proceed efficiently. researchgate.net
Diaryl Ether and Diaryl Amine Linkage Formation Methodologies
While the target compound is this compound itself, the core picolinamide scaffold is frequently used in molecules that feature diaryl ether or diaryl amine linkages. The methodologies for forming these bonds are relevant to the broader chemical context of this scaffold.
Diaryl Ether Formation: The synthesis of diaryl ethers often involves a nucleophilic aromatic substitution where a phenoxide attacks an activated aryl halide. The reaction of 4-chloro-N-methylpicolinamide with a substituted phenol (B47542), such as 4-aminophenol (B1666318), is a key step in the synthesis of several kinase inhibitors. researchgate.netchemicalbook.com This reaction is typically carried out in a polar aprotic solvent like DMF, with a base such as potassium tert-butoxide or potassium carbonate to deprotonate the phenol. researchgate.netchemicalbook.com Copper-catalyzed coupling reactions, using picolinamide derivatives as ligands, have also been shown to be highly effective for the formation of diaryl ethers, even with sterically hindered substrates. whiterose.ac.ukuantwerpen.be
| Aryl Halide | Nucleophile | Reagents/Catalyst | Product | Reference |
| 4-Chloro-N-methylpicolinamide | 4-Aminophenol | KOtBu, K₂CO₃, DMF | 4-(4-Aminophenoxy)-N-methylpicolinamide | researchgate.netchemicalbook.com |
| Aryl Iodide | Phenol | Copper catalyst, Picolinamide ligand | Diaryl Ether | whiterose.ac.ukuantwerpen.be |
Diaryl Amine Formation: The formation of a diaryl amine linkage at the 4-position of the picolinamide ring can be accomplished by reacting the 4-chloro intermediate with an aniline derivative. As mentioned in section 2.4, this SNAr reaction is a common method. nih.govmdpi.com For more challenging substrates, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for forming C-N bonds.
Nucleophilic Aromatic Substitution (S_NAr) Approaches
Nucleophilic aromatic substitution (S_NAr) is a cornerstone reaction in the synthesis of substituted aromatic compounds, including picolinamide precursors. nih.govwikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The success of the S_NAr mechanism is highly dependent on the electronic nature of the aromatic ring; the presence of electron-withdrawing groups positioned ortho or para to the leaving group activates the ring for nucleophilic attack. wikipedia.orglibretexts.org
The mechanism is generally accepted to be a two-step addition-elimination process. Initially, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org While the two-step mechanism is widely taught, recent studies suggest that some S_NAr reactions may proceed through a concerted mechanism, particularly on heteroaromatic rings like pyridine. nih.gov
In the context of picolinamide synthesis, an S_NAr approach is exemplified by the reaction between a 4-chloro-N-methylpicolinamide intermediate and a substituted phenol, such as 4-aminophenol. researchgate.netchemicalbook.com The electron-withdrawing nature of the pyridine ring and the picolinamide functional group facilitates the displacement of the chloride at the C4 position.
Table 1: Example of S_NAr Reaction Components for Picolinamide Precursor Synthesis
| Role | Example Compound | Conditions | Product |
|---|---|---|---|
| Aromatic Substrate | 4-chloro-N-methylpicolinamide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(4-Aminophenoxy)-N-methylpicolinamide |
| Nucleophile | 4-aminophenol | Heat (e.g., 80°C) | |
This reaction effectively installs the phenoxy linkage, a key structural motif in many picolinamide derivatives.
Ullmann Biaryl Ether Formation
The Ullmann reaction, first reported in 1901, is a classic copper-catalyzed method for forming carbon-carbon or carbon-heteroatom bonds. nih.govwikipedia.org The Ullmann condensation or Ullmann biaryl ether synthesis specifically refers to the coupling of an aryl halide with an alcohol or phenol to form a diaryl ether. organic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. nih.govwikipedia.org
Modern advancements have led to the development of "Ullmann-type" reactions that proceed under milder conditions, often employing copper(I) catalysts in the presence of ligands like 1,10-phenanthroline. organic-chemistry.orgunito.it These improved protocols have broadened the scope and functional group tolerance of the reaction. unito.it The generally accepted mechanism involves the formation of an organocopper intermediate which then reacts with the other coupling partner. wikipedia.org
This methodology is directly applicable to the synthesis of N-methyl-4-phenoxypicolinamide precursors. The reaction involves coupling a 4-halopicolinamide with a phenol derivative in the presence of a copper catalyst and a base. This approach is a valuable alternative and complement to S_NAr methodologies for constructing the crucial aryl ether bond. organic-chemistry.org
Table 2: Typical Conditions for Ullmann-Type Biaryl Ether Synthesis
| Component | Description | Examples |
|---|---|---|
| Aryl Halide | An activated or unactivated aryl halide. | 4-chloro-N-methylpicolinamide |
| Nucleophile | A phenol or alcohol. | 4-aminophenol, 3-fluoro-4-aminophenol |
| Catalyst | Typically a Copper(I) salt. | Copper(I) iodide (CuI) |
| Base | An inorganic or organic base is required. | Potassium carbonate (K₂CO₃), Potassium tert-butoxide (KOtBu) |
| Solvent | A high-boiling point polar aprotic solvent. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |
| Temperature | Varies from moderate to high. | 80°C - 200°C |
Advanced Synthetic Transformations for Analog Generation
Once a core picolinamide structure is established, a variety of chemical transformations can be employed to generate a library of analogues. These reactions typically target functional groups on the picolinamide scaffold, such as amino groups, to introduce diverse structural motifs.
Acylation Reactions for N-Methylpicolinamide Derivatives
N-acylation is a fundamental and widely used reaction for the modification of amines and amides. nih.gov This transformation introduces an acyl group (R-C=O) onto a nitrogen atom, forming an amide or imide linkage. nih.govsemanticscholar.org The reaction is commonly performed using activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. researchgate.net
For the generation of picolinamide analogs, acylation can be performed on an amino-substituted precursor, such as 4-(4-aminophenoxy)-N-methylpicolinamide. researchgate.net This allows for the introduction of a wide array of substituents, thereby modifying the compound's physicochemical properties. The choice of acylating agent dictates the nature of the appended group. Mild and efficient methods, sometimes utilizing catalysts or solvent-free conditions, have been developed to improve the utility of this reaction. researchgate.net
Table 3: Common Reagents for N-Acylation Reactions
| Acylating Agent | Substrate | Conditions | Product Type |
|---|---|---|---|
| Acyl Chloride (R-COCl) | Primary/Secondary Amine | Base (e.g., Triethylamine, DIPEA), Solvent (e.g., CH₂Cl₂) | Amide |
| Acid Anhydride ((R-CO)₂O) | Primary/Secondary Amine | Often neat or with a catalyst (e.g., Iodine) | Amide |
| Carboxylic Acid (R-COOH) | Primary/Secondary Amine | Coupling agents (e.g., HBTU, DCC), Base | Amide |
Condensation Reactions with Isocyanates and Amines
Condensation reactions involving isocyanates (R-N=C=O) are a powerful tool for synthesizing urea (B33335) derivatives. Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as primary or secondary amines to form a stable urea linkage (-NH-CO-NH-). researchgate.net This reaction is typically rapid and high-yielding.
In the synthesis of picolinamide derivatives, an amine-containing intermediate can be reacted with various isocyanates to generate a library of corresponding ureas. mdpi.com Isocyanates can be handled directly or generated in situ from the corresponding primary amine using reagents like phosgene (B1210022) or a phosgene equivalent such as triphosgene. mdpi.com This strategy has been successfully applied to produce novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. mdpi.com The reaction of a key amine intermediate with an isocyanate formed from a substituted aniline provides the target urea compound. mdpi.com
Table 4: Synthesis of Urea Derivatives via Isocyanate Condensation
| Amine Substrate | Isocyanate Source (Precursor) | Reagent for Isocyanate Formation | Resulting Linkage |
|---|---|---|---|
| 4-(4-aminophenylamino)-N-methylpicolinamide | Substituted aniline | Triphosgene, Triethylamine | Di-aryl Urea |
Preparation of Thiadiazole-containing N-Methyl-4-phenoxypicolinamide Derivatives
Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole (B1197879) isomer, in particular, is a common scaffold in medicinal chemistry. nih.govnih.gov The synthesis of 2-amino-1,3,4-thiadiazoles often begins with thiosemicarbazide (B42300) or its derivatives, which undergo cyclization with various reagents. nih.govsbq.org.br One common method involves the reaction of an acylhydrazine with an isothiocyanate or the cyclization of a thiosemicarbazide with an acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.govmdpi.com
A series of N-methyl-4-phenoxypicolinamide derivatives bearing a 1,3,4-thiadiazole moiety have been synthesized. mdpi.com The synthetic route may involve the initial preparation of an N-methyl-4-(4-thioureidophenoxy)picolinamide intermediate. This intermediate can then be reacted with a 2-bromo-1-arylethanone in refluxing ethanol (B145695) to construct the final thiadiazole-containing product through a cyclization reaction. mdpi.com This approach allows for the introduction of both the thiadiazole ring and an additional aryl substituent in a single step. mdpi.com
Optimization of Reaction Conditions and Yields in Picolinamide Synthesis
The efficiency of any synthetic route is paramount, and significant effort is often dedicated to optimizing reaction conditions to maximize product yield and purity while minimizing reaction times and waste. prismbiolab.com The synthesis of picolinamides is no exception, and various parameters can be adjusted to achieve the desired outcome. google.com
Optimization is a systematic process that can involve varying several factors:
Catalyst: For catalyzed reactions like the Ullmann coupling, screening different catalysts (e.g., various copper salts) and ligands can dramatically impact yield and reaction rate. acs.org
Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even the reaction pathway.
Base: The strength and type of base used can be critical, particularly in reactions that generate acidic byproducts or require the deprotonation of a nucleophile. acs.org
Temperature: Reaction rates are highly sensitive to temperature. Optimization involves finding a balance where the desired reaction proceeds at a reasonable rate without significant decomposition or side-product formation.
Concentration: The concentration of reactants can affect reaction kinetics and, in some cases, the equilibrium position.
Modern approaches to optimization may include Design of Experiments (DoE), a statistical method that allows for the simultaneous variation of multiple parameters to efficiently identify optimal conditions. prismbiolab.com Kinetic modeling can also provide a deeper understanding of the reaction mechanism, aiding in the rational selection of conditions. prismbiolab.com In the synthesis of picolinamide fungicides, for example, processes are optimized by carefully controlling the coupling of picolinic acids with key amino esters. google.com
Table 5: Parameters for Optimization in a Generic Picolinamide Synthesis Step
| Parameter | Variables to Test | Potential Impact |
|---|---|---|
| Catalyst System | NiCl₂(DME), NiBr₂(DME), Ni(OTf)₂ | Yield, Selectivity |
| Base | K₂CO₃, Cs₂CO₃, NaOtBu | Reaction Rate, Yield |
| Solvent | DMF, DMSO, THF, Toluene | Solubility, Reaction Rate |
| Temperature | Room Temperature, 60°C, 80°C, 100°C | Reaction Rate, Side Product Formation |
| Reaction Time | 4h, 8h, 16h, 24h | Conversion, Decomposition |
Structure Activity Relationship Sar Studies of 4 Amino 5 Fluoro N Methylpicolinamide Analogs
Impact of Substituents on the Picolinamide (B142947) Core Structure on Biological Activity
The picolinamide core is a fundamental scaffold in many biologically active compounds, and modifications to this structure significantly alter their therapeutic properties. The position and nature of substituents on the pyridine (B92270) ring are critical determinants of activity and selectivity.
For instance, in the development of antibacterials targeting Clostridioides difficile, the shift from an isonicotinamide (B137802) core to a picolinamide core resulted in a remarkable increase in selectivity. Specifically, the 2,4-substitution pattern on the picolinamide ring was found to be a compelling modification that imparted the desired selectivity for C. difficile over other bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov An analog with this picolinamide core was inactive against MRSA but potent against C. difficile, demonstrating a more than 1000-fold increase in selectivity achieved simply by repositioning a nitrogen atom in the pyridine ring. nih.gov
In the context of anticancer agents, picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties have been synthesized and evaluated as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov The substitution pattern on the picolinamide ring, in conjunction with these side chains, directly influenced the inhibitory potency against VEGFR-2. nih.gov Similarly, in the pursuit of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for diabetes, a series of 6-substituted picolinamide derivatives were synthesized, showing that modifications at this position are key to their inhibitory activity. nih.gov
Studies on picolinamide analogs as antifungal agents have also highlighted the importance of the core structure. While the 3-hydroxy-4-methoxy picolinic acid moiety of the natural antibiotic UK-2A is potent, research has shown it can be replaced by other o-hydroxy-substituted arylcarboxylic acids to retain strong antifungal activity. researchgate.net
The table below summarizes the impact of core modifications on biological activity from various studies.
| Compound Series | Core Modification | Biological Target | Impact on Activity | Reference |
| Antibacterials | Isonicotinamide to Picolinamide | C. difficile | >1000-fold increase in selectivity | nih.gov |
| Anticancer Agents | (Thio)urea/dithiocarbamate moieties | VEGFR-2 | Potent inhibition | nih.gov |
| Antidiabetics | 6-substituted derivatives | 11β-HSD1 | Potent inhibition | nih.gov |
| Antifungals (UK-2A Analogs) | Replacement of picolinic acid moiety | Cytochrome bc1 complex | Retention of strong activity with specific arylcarboxylic acids | researchgate.net |
Influence of the Amide Linkage Modifications on Molecular Interactions
The amide bond is a critical structural motif that governs the conformation of picolinamide derivatives and their interaction with biological targets. Modifications to this linkage can significantly affect the compound's properties. The planarity of the amide bond is a result of resonance, which gives it a partial double bond character. nih.gov
The rotational barrier around the N-C(O) amide bond influences the molecule's ability to adopt the optimal conformation for binding to a receptor. researchgate.net The proximity of the amide hydrogen to the heterocyclic nitrogen atom in picolinamide can impair its ability to form a strong hydrogen bond network, a factor that is significant in molecular interactions. researchgate.net
Modifying the amide linkage, for example, by replacing the oxygen with sulfur (thioamide) or selenium (selenoamide), alters the bond lengths and electronic properties. Thioamide substitution typically leads to a shortening of the N-C bond and a significant lengthening of the C=X bond (where X is the chalcogen). nih.gov These changes impact the molecule's geometry and its potential interactions within a biological target's binding pocket. nih.gov Such isosteric replacements can fine-tune the electronic and steric properties of the molecule, potentially leading to improved potency or selectivity.
Role of Fluorine Atom Position and Substituents on Phenoxy/Phenylamino (B1219803) Moieties
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. researchgate.net The position of the fluorine atom on the phenoxy or phenylamino moieties of picolinamide analogs can profoundly influence their biological activity.
Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, yet it can significantly alter the electronic properties of the aromatic ring. researchgate.netmdpi.com This can affect the pKa of nearby functional groups, influencing the molecule's ionization state and bioavailability. nih.gov The presence of a fluorine atom can also lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov
In structure-activity relationship studies of various compound classes, the position of the fluorine substituent is critical. For example, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen, such as fluorine, on the phenyl moiety next to a piperazine (B1678402) ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org The specific location of the fluorine atom can also impact binding affinity. The introduction of fluorine can create favorable interactions with the biological target, such as with the carbonyl carbon of specific amino acid residues in the active site pocket. nih.gov
The table below illustrates the effects of fluorine substitution in different molecular contexts.
| Compound Class | Fluorine Position/Role | Effect | Reference |
| General Pharmaceuticals | Strategic placement | Enhances metabolic stability, bioavailability, and binding affinity | researchgate.netnih.govnih.gov |
| ENT Inhibitors | On fluorophenyl moiety | Essential for inhibitory activity | frontiersin.org |
| PI3K Inhibitors | Introduction to lead compound | Tunes atomic charges, pKa, and electron density distribution | mdpi.com |
| Quinolone Antibacterials | C-6 fluorination | Increases binding strength to DNA gyrase | researchgate.net |
Rational Design Principles for Modulating Selectivity and Potency
Rational drug design utilizes the three-dimensional structure of biological targets to develop potent and selective inhibitors. mdpi.comosti.gov This structure-guided approach aims to optimize the interactions between a ligand and its receptor, thereby enhancing efficacy and minimizing off-target effects.
A key principle involves identifying and targeting specific structural determinants required for potent inhibition. For instance, in the design of CYP3A4 inhibitors, it was discovered that a one-atom elongation of a spacer between a heme-ligating pyridine and a side-group improved binding affinity and inhibitory potency. mdpi.com This modification allowed the compound to adopt a more relaxed conformation, enabling stronger ligation to the heme iron. mdpi.com
Another principle is the modulation of physicochemical properties. Electron-withdrawing groups, for instance, can lower the pKa of nitrogen atoms in a scaffold, which can affect the compound's accumulation in specific cellular compartments. nih.gov The electronic properties of substituents can also affect the electron density of a ring system and its interactions with key residues in a binding site. mdpi.com
Computational workflows, including molecular docking and MM-GBSA calculations, are integral to rational design. mdpi.com These tools help predict how modifications, such as the introduction of a fluorine atom, will affect the binding mode and interaction energy of a ligand-receptor complex, guiding the synthesis of more effective analogs. mdpi.com
Correlation of Structural Motifs with Specific Biological Target Modulation
Specific structural motifs within a molecule are often responsible for its interaction with a particular biological target, and understanding these correlations is a cornerstone of SAR studies.
For example, in the development of antifungal agents, chemogenomic profiling and biochemical assays identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as the sole essential target for certain benzamide (B126) and picolinamide scaffolds. nih.gov X-ray co-crystal structures confirmed that these compounds bind within the lipid-binding pocket of Sec14p, providing a structural basis for the observed SAR and enabling rational compound optimization. nih.gov
In the case of anticancer picolinamide derivatives, specific moieties were designed to target the kinase domain of VEGFR-2. nih.gov Molecular docking studies suggested that these compounds could effectively bind to the DFG motif in the ATP binding site of VEGFR-2, rationalizing their potent inhibitory activity. nih.gov
The selectivity of picolinamide antibacterials for C. difficile is another example. nih.gov The specific arrangement of the picolinamide core, as opposed to an isonicotinamide structure, leads to a dramatic increase in selectivity, demonstrating how a subtle change in a structural motif can profoundly alter target specificity. nih.gov This selectivity is crucial for developing antibiotics that can target a pathogen without disrupting the normal gut microbiota. nih.gov
The table below correlates structural features with their biological targets.
| Structural Motif | Biological Target | Resulting Activity | Reference |
| Picolinamide scaffold | Sec14p (fungal) | Antifungal properties | nih.gov |
| Picolinamide with (thio)urea moieties | VEGFR-2 kinase domain | Anticancer (kinase inhibition) | nih.gov |
| 2,4-substituted picolinamide core | Clostridioides difficile | Selective antibacterial activity | nih.gov |
| o-hydroxy-substituted arylcarboxylic acids | Cytochrome bc1 complex (fungal) | Antifungal (Qi-site inhibition) | researchgate.net |
Molecular Mechanisms of Action and Target Identification for N Methylpicolinamide Analogs
Kinase Inhibition Profiles of Picolinamide (B142947) Derivatives
Picolinamide derivatives have been identified as potent inhibitors of a range of protein kinases, many of which are crucial for tumor growth and progression. Their multi-targeted nature allows for the simultaneous disruption of several oncogenic signaling cascades.
The Raf kinase family, comprising A-Raf, B-Raf, and C-Raf (Raf-1), is a critical component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. Picolinamide-based multi-kinase inhibitors, such as Regorafenib, have demonstrated significant inhibitory activity against members of the Raf family. nih.govclinpgx.orgnih.govalfa-chemistry.com Preclinical data for Regorafenib show direct inhibition of both wild-type and V600E mutant B-Raf, as well as Raf-1. nih.govclinpgx.org This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation. Interestingly, some studies suggest that the interaction of certain inhibitors with the Raf kinase domain can paradoxically promote the interaction between RAS and RAF by disrupting the autoinhibited conformation of RAF. nih.gov
Table 1: Inhibition of Raf Kinase Family by Picolinamide Analogs
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Regorafenib | Raf-1 | 2.5 |
| Regorafenib | B-Raf | 28 |
Note: Data for Regorafenib, a multi-kinase inhibitor containing a picolinamide moiety. selleckchem.com
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor cell proliferation, survival, invasion, and angiogenesis. mdpi.com Dysregulation of the HGF/c-Met signaling pathway is implicated in numerous cancers. nih.gov Picolinamide derivatives have been investigated as inhibitors of c-Met. For instance, a study on various picolinamide derivatives designed as VEGFR-2 inhibitors also revealed potent inhibitory activity against c-Met. nih.gov The inhibition of c-Met phosphorylation by these compounds blocks downstream signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival. mdpi.com This blockade of c-Met-mediated signaling has been shown to suppress cancer cell growth and promote apoptosis, or programmed cell death. mdpi.comnih.gov The induction of apoptosis is a key mechanism through which c-Met inhibitors exert their anti-tumor effects. mdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov A significant amount of research has focused on developing picolinamide-based derivatives as potent VEGFR-2 inhibitors. nih.govnih.govrsc.org These compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of VEGFR-2 and thereby inhibiting downstream signaling. Several studies have reported novel series of picolinamide derivatives with potent in vitro inhibitory activity against VEGFR-2. nih.govnih.gov For example, certain derivatives have exhibited IC50 values in the nanomolar to low micromolar range against VEGFR-2. nih.govnih.gov Beyond VEGFR-2, many of these picolinamide-based inhibitors show activity against a panel of other receptor tyrosine kinases (RTKs), including VEGFR-1, VEGFR-3, and others, highlighting their multi-targeted profile. nih.govselleckchem.com
Table 2: VEGFR-2 Inhibition by Picolinamide Derivatives
| Compound Derivative | IC50 against VEGFR-2 (µM) | Reference |
|---|---|---|
| 8l | 0.29 | nih.gov |
| 8j | 0.53 | nih.gov |
| 8a | 0.87 | nih.gov |
| 9a | 0.027 | nih.gov |
| 7h | 0.087 | nih.gov |
Transforming growth factor-β-activated kinase 1 (TAK1) is a key upstream kinase in the signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB). nih.govnih.govfrontiersin.org The NF-κB pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. nih.gov Inhibition of TAK1 has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. nih.gov This stabilizes the IκBα/NF-κB complex in the cytoplasm, preventing NF-κB translocation to the nucleus and the transcription of its target genes. nih.gov By blocking this pathway, TAK1 inhibitors, including potentially those with a picolinamide scaffold, can suppress pro-inflammatory signaling and induce apoptosis in cancer cells. nih.govduke.edu
Platelet-Derived Growth Factor Receptors (PDGFRs), particularly PDGFRα, are receptor tyrosine kinases that, when activated, can initiate downstream signaling through pathways such as the PI3K/AKT/mTOR cascade. medchemexpress.comfrontiersin.orgselleckchem.com This pathway is one of the most frequently dysregulated signaling networks in cancer, controlling essential cellular processes like growth, proliferation, and survival. musechem.comresearchgate.netresearchgate.net Multi-kinase inhibitors with a picolinamide structure, such as Regorafenib and Lenvatinib, have demonstrated inhibitory activity against PDGFRβ. selleckchem.comselleckchem.com Inhibition of PDGFRα can lead to the downregulation of the PI3K/AKT/mTOR pathway, thereby impeding tumor growth. frontiersin.org The interconnectedness of these signaling pathways means that targeting an upstream receptor like PDGFRα can have profound effects on the downstream effectors that are critical for cancer cell survival. nih.gov
Table 3: Inhibition of PDGFR and other RTKs by Picolinamide Analogs
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Regorafenib | PDGFRβ | 22 |
| Ponatinib | PDGFRα | 1.1 |
Note: Data for multi-kinase inhibitors containing a picolinamide or related pyridine (B92270) structure. selleckchem.commedchemexpress.comselleckchem.com
Allosteric Modulation of Receptors by Picolinamide Derivatives
In addition to direct competitive inhibition at the ATP-binding site of kinases, small molecules can exert their effects through allosteric modulation. nih.govwikipedia.org Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site. wikipedia.org This binding induces a conformational change in the protein, which in turn alters the binding or efficacy of the endogenous ligand or substrate. wikipedia.org Allosteric modulators can be positive (enhancing activity), negative (diminishing activity), or neutral. wikipedia.orgfrontiersin.orgfrontiersin.org
While the majority of picolinamide-based kinase inhibitors are thought to act in an ATP-competitive manner, the picolinamide scaffold has been identified in compounds that function as allosteric modulators of other receptor types. For example, a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides were characterized as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov This finding suggests that the picolinamide chemical framework is capable of engaging in allosteric interactions. The development of allosteric kinase inhibitors is an area of growing interest as they can offer higher selectivity and novel mechanisms of action compared to traditional ATP-competitive inhibitors. nih.govnih.gov Although specific examples of 4-Amino-5-fluoro-N-methylpicolinamide or its close analogs acting as allosteric modulators of the aforementioned kinases are not yet prevalent in the literature, the potential for such a mechanism remains an intriguing area for future investigation.
Negative Allosteric Modulation (NAM) of Metabotropic Glutamate Receptor Subtype 5 (mGlu5)
No information was found detailing the activity of this compound as a negative allosteric modulator of mGlu5.
Biochemical Pathway Modulation Beyond Direct Enzymatic Inhibition
There are no available studies describing the modulation of biochemical pathways by this compound.
Mechanisms of Antiproliferative Activity in Cellular Models (In Vitro Studies)
Specific data on the antiproliferative mechanisms of this compound is not available.
Induction of Apoptosis in Cancer Cell Lines
No studies were found that investigate the induction of apoptosis by this compound.
Suppression of Angiogenesis in Cellular Models
There is no available research on the effects of this compound on angiogenesis.
Cell Cycle Arrest Mechanisms
No data is available regarding the influence of this compound on cell cycle arrest.
Computational and Theoretical Chemistry Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 4-Amino-5-fluoro-N-methylpicolinamide, docking studies are essential for elucidating its binding mode within the active site of a receptor, which is a critical first step in understanding its mechanism of action. These simulations can reveal how the ligand fits into the binding pocket and identify the primary intermolecular interactions that stabilize the complex. For instance, docking studies on similar picolinamide (B142947) derivatives have successfully identified their binding modes as kinase inhibitors. nih.govnih.gov
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity for various poses. The results guide the rational design of more potent and selective analogs.
A primary outcome of molecular docking is the identification of specific amino acid residues that form crucial interactions with the ligand. nih.gov For a molecule like this compound, these key residues are responsible for anchoring the compound within the binding site. Studies on structurally related inhibitors have shown that interactions with specific residues are paramount for activity. For example, in a study of N-methylpicolinamide-4-thiol derivatives targeting Aurora-B kinase, key interactions were observed with residues Phe219, Lys106, and Phe88. nih.gov Similarly, docking of other 4-amino compounds has highlighted the importance of residues like GLU623, LYS643, and TRP706 for binding. mdpi.com Based on its structure, this compound is predicted to engage in a similar set of interactions with key residues in its target's binding pocket.
| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction | Reference Analog |
|---|---|---|---|
| Amide Carbonyl | Lysine (Lys) | Hydrogen Bond | N-methylpicolinamide-4-thiol derivative nih.gov |
| Amino Group | Glutamic Acid (Glu) | Hydrogen Bond / Salt Bridge | 4-[(Quinolin-4-yl)amino]benzamide derivative mdpi.com |
| Pyridine (B92270) Ring | Phenylalanine (Phe), Tryptophan (Trp) | π-π Stacking / Hydrophobic | N-methylpicolinamide-4-thiol derivative nih.gov |
| Fluoro Group | Various | Halogen Bond / Dipole-Dipole | General Principle |
The stability of the ligand-target complex is determined by a combination of non-covalent interactions. nih.gov Hydrogen bonds and hydrophobic interactions are considered primary driving forces for molecular recognition and binding affinity. nih.govbenthamopen.com
Hydrogen Bonding: The 4-amino group and the N-methylpicolinamide backbone of the compound are prime candidates for forming hydrogen bonds. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydrogens on the amino group can act as donors. youtube.com These directional interactions are crucial for orienting the ligand correctly within the binding site. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes in both the ligand and the protein upon binding. nih.gov
By simulating the atomic motions of the system, MD can validate the interactions predicted by docking and provide insights into the flexibility of the binding pocket. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are monitored to confirm that the complex remains stable throughout the simulation. These simulations are invaluable for refining docked poses and understanding the energetic contributions of individual interactions to the binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov To develop a QSAR model for picolinamide derivatives, including this compound, researchers would synthesize a library of related compounds and measure their biological activity. nih.govscispace.com
Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated. researchgate.net These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). A mathematical model is then built to establish a relationship between these descriptors and the observed activity. mdpi.com Such models can predict the activity of newly designed compounds, saving time and resources in the synthesis and testing phases. nih.gov
| Descriptor Class | Specific Descriptor Example | Property Encoded |
|---|---|---|
| Topological | Molecular Connectivity Index | Atom branching and connectivity |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Steric/Geometrical | Molecular Volume (V) | Size and shape of the molecule |
| Physicochemical | LogP | Lipophilicity/hydrophobicity |
| Physicochemical | Topological Polar Surface Area (TPSA) | Molecular polarity and hydrogen bonding capacity nih.gov |
Cheminformatics and Machine Learning Approaches in Picolinamide Design
Cheminformatics provides the tools and techniques to manage and analyze large datasets of chemical information. nih.gov When combined with machine learning (ML), it becomes a powerful engine for drug discovery. mdpi.comnih.gov In the context of designing picolinamide derivatives, ML models can be trained on existing data to learn the complex relationships between chemical structures and biological activities. researchgate.net
The process typically involves:
Data Curation: Assembling a dataset of picolinamide analogs with known activities.
Feature Generation: Representing each molecule numerically, often using molecular fingerprints or calculated descriptors.
Model Training: Using algorithms like Support Vector Machines (SVM) or Random Forests (RF) to build a predictive model. nih.gov
Prediction: Applying the trained model to predict the activity of new, unsynthesized picolinamide derivatives like this compound.
These approaches can significantly accelerate the design-synthesis-test cycle by prioritizing compounds with the highest predicted potency and most favorable properties. mdpi.com
In Silico Prediction of Biological Activity and Selectivity
In silico prediction encompasses a range of computational methods used to forecast the biological effects of a compound before it is synthesized. nih.govresearchgate.net For this compound, these predictions are based on its structural similarity to known active compounds and on the results from docking and QSAR models.
Computational tools can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for its potential as a drug. mdpi.com Furthermore, by docking the molecule against a panel of different proteins (e.g., various kinases), researchers can predict its selectivity profile. A compound that is predicted to bind strongly to the intended target but weakly to off-targets is more likely to have a favorable safety profile. These predictive models help to de-risk drug development projects by identifying potentially problematic compounds early in the process.
Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Analysis
Computational and theoretical chemistry studies offer profound insights into the electronic structure and reactivity of molecules. For this compound, the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) map are crucial for understanding its chemical behavior. These analyses help in identifying the distribution of electron density and the sites susceptible to electrophilic and nucleophilic attacks.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key components of FMO theory. The HOMO, which is the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It uses a color scale to indicate regions of varying electron density. Typically, red and yellow areas signify regions of high electron density and negative electrostatic potential, making them prone to electrophilic attack. Blue and green areas, on the other hand, represent regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation of Picolinamide (B142947) Derivatives
Spectroscopy is the primary toolset for elucidating the molecular architecture of picolinamide derivatives like 4-Amino-5-fluoro-N-methylpicolinamide. By probing the interactions of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms and the nature of the chemical bonds, effectively building a blueprint of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for determining the structure of organic molecules in solution. It operates on the principle that atomic nuclei with a net spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field and irradiated with radiofrequency waves, these nuclei absorb energy at specific frequencies (resonances), which are highly sensitive to their local chemical environment.
¹H-NMR Spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For a compound like this compound, the ¹H-NMR spectrum would be expected to show distinct signals for each unique proton. For instance, the protons on the pyridine (B92270) ring, the amino group (-NH₂), and the N-methyl group (-NHCH₃) would all appear at characteristic chemical shifts (δ), typically measured in parts per million (ppm). The integration of these signals reveals the relative number of protons of each type, while the splitting pattern (multiplicity), caused by spin-spin coupling with neighboring protons, provides information about adjacent atoms.
¹³C-NMR Spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and the nature of the atoms attached to it (e.g., carbon, nitrogen, oxygen, fluorine). For picolinamide derivatives, signals for the carbonyl carbon of the amide group, the aromatic carbons of the pyridine ring, and the methyl carbon can be unambiguously assigned.
In fluorinated derivatives, ¹⁹F-NMR can also be employed, offering high sensitivity and a wide range of chemical shifts that are very sensitive to the electronic environment, providing further structural confirmation. Research on related 4-amino-5-fluoro-picolinic acid derivatives demonstrates the utility of these techniques, where specific chemical shifts and coupling constants (J) are reported to confirm the proposed structures.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Structurally Related Picolinamide Derivative The following data is for 4-Amino-6-(5-(3-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid, a related picolinamide structure, and serves as an example of the type of data obtained.
| Nucleus | Chemical Shift (δ) in ppm | Description |
| ¹H | 13.73 | s, 1H (Carboxylic acid proton) |
| ¹H | 7.58–7.49 | m, 2H (Aromatic protons) |
| ¹H | 7.31 | t, J = 7.9 Hz, 1H (Aromatic proton) |
| ¹H | 7.23–7.10 | m, 3H (Aromatic protons, Amino protons) |
| ¹H | 6.65 | s, 1H (Pyrazolyl proton) |
| ¹H | 2.28 | s, 3H (Methyl protons) |
| ¹³C | 165.74 | Carboxylic acid carbon |
| ¹³C | 150.29 | Aromatic carbon |
| ¹³C | 144.85 (d, ³JF-C = 4.7 Hz) | Aromatic carbon coupled to Fluorine |
| ¹³C | 143.64 | Aromatic carbon |
| ¹³C | 143.38 (d, ²JF-C = 12.5 Hz) | Aromatic carbon coupled to Fluorine |
| ¹³C | 141.22 (d, ¹JF-C = 258.8 Hz) | Aromatic carbon directly bonded to Fluorine |
| ¹³C | 13.73 | Methyl carbon |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is particularly well-suited for analyzing polar, and often thermally fragile, molecules like picolinamide derivatives without causing significant fragmentation.
In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, ions of the analyte (e.g., the protonated molecule, [M+H]⁺) are released into the gas phase and guided into the mass analyzer. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. For example, the experimentally determined mass of a protonated molecule can be compared to the calculated mass for a proposed formula; a close match provides strong evidence for that formula. This technique is routinely used in the characterization of newly synthesized picolinamide derivatives to confirm that the desired product has been formed.
Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data for a Picolinamide Derivative The following data is for 4-Amino-6-(5-(3-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid, demonstrating the accuracy of the technique.
| Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| [M+H]⁺ | 424.9816 | 424.9819 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). Specific functional groups give rise to characteristic absorption bands. For a picolinamide derivative, one would expect to observe characteristic peaks for:
N-H stretching from the amino (-NH₂) and amide (-NH-) groups, typically in the region of 3500-3200 cm⁻¹.
C=O stretching (Amide I band) from the amide carbonyl group, usually a strong absorption around 1680-1630 cm⁻¹.
N-H bending (Amide II band) around 1640-1550 cm⁻¹.
C-N stretching of the amide group.
C=C and C=N stretching from the pyridine ring in the 1600-1450 cm⁻¹ region.
C-F stretching , which would appear as a strong band typically in the 1400-1000 cm⁻¹ region.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for assessing the purity of a synthesized compound like this compound and for isolating it from reaction byproducts and starting materials. The fundamental principle involves distributing the components of a mixture between two phases: a stationary phase and a mobile phase. Separation occurs because different components travel through the system at different rates due to their varying affinities for the two phases.
Common chromatographic techniques used in the analysis of picolinamide derivatives include:
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for purity assessment. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. A detector (e.g., UV-Vis) at the end of the column monitors the eluent. The purity of the sample can be determined by the number of peaks in the resulting chromatogram and their relative areas. By using analytical standards, HPLC can also be used for quantitative analysis.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method often used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent (the mobile phase), which moves up the plate by capillary action, separating the components of the sample.
Gas Chromatography (GC): GC is suitable for compounds that are volatile or can be made volatile through derivatization. An inert gas mobile phase carries the vaporized sample through a column. While less common for non-volatile picolinamides, it can be a powerful tool for analyzing more volatile precursors or specific derivatives.
Column Chromatography: This is a preparative technique used to purify and isolate compounds. The stationary phase is packed into a glass column, and the sample mixture is loaded onto the top. A solvent is then passed through the column, and the separated components are collected in fractions as they elute from the bottom.
These chromatographic methods are essential for ensuring that the compound being studied is a single, pure substance, which is a prerequisite for obtaining meaningful data from spectroscopic analyses and other subsequent experiments.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability
The advancement of 4-Amino-5-fluoro-N-methylpicolinamide from a laboratory-scale compound to a readily accessible tool for broader research and potential therapeutic development hinges on the establishment of efficient, scalable, and sustainable synthetic methodologies. Current synthetic strategies for fluorinated pyridine (B92270) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should focus on developing novel synthetic routes that address these limitations.
Key areas for investigation include:
Greener Fluorination Techniques: Exploring late-stage fluorination techniques could provide a more efficient and environmentally benign approach to introduce the fluorine atom onto the picolinamide (B142947) scaffold. harvard.edu The use of safer and more sustainable fluorinating agents is a critical aspect of this research. nih.gov
Catalytic C-H Activation: Investigating transition-metal-catalyzed C-H activation for the direct introduction of the amino and methylamide functionalities could significantly shorten the synthetic sequence and improve atom economy.
Flow Chemistry: The implementation of continuous flow chemistry could offer advantages in terms of safety, scalability, and reproducibility for key synthetic steps. This technology allows for precise control over reaction parameters, leading to higher yields and purity.
Biocatalysis: The use of enzymes to catalyze specific transformations could offer a highly selective and environmentally friendly alternative to traditional chemical methods.
A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Greener Fluorination | Reduced environmental impact, improved safety profile. | Reagent cost and availability, optimization of reaction conditions. |
| Catalytic C-H Activation | Increased atom economy, reduced number of synthetic steps. | Regioselectivity control, catalyst cost and stability. |
| Flow Chemistry | Enhanced safety and scalability, improved process control. | Initial setup cost, requirement for specialized equipment. |
Exploration of New Chemical Space Based on Picolinamide Scaffolds
The picolinamide scaffold serves as a versatile foundation for the design of novel bioactive molecules. nih.govresearchgate.netnih.gov Systematic exploration of the chemical space around this compound could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future exploration should focus on:
Diversity-Oriented Synthesis (DOS): Employing DOS strategies to generate a library of analogues with variations at the amino, fluoro, and N-methyl positions. cam.ac.uk This approach allows for the rapid exploration of a broad range of chemical functionalities.
Fragment-Based Drug Discovery (FBDD): Utilizing FBDD to identify small molecular fragments that bind to a biological target of interest and then growing or linking these fragments to build more potent ligands based on the this compound core.
Isosteric Replacements: Systematically replacing key functional groups with isosteres to modulate the physicochemical and biological properties of the molecule. For example, replacing the fluorine atom with other halogen atoms or a trifluoromethyl group could have a significant impact on activity. rsc.org
The exploration of new chemical space can be guided by computational methods to prioritize the synthesis of compounds with the highest probability of desired activity. nih.govyoutube.com
Deeper Elucidation of Off-Target Interactions and Selectivity Optimization at the Molecular Level
A critical aspect of developing any bioactive compound is understanding its selectivity profile. Off-target interactions can lead to undesirable side effects and toxicity. Therefore, a thorough investigation of the off-target binding profile of this compound is essential.
Key research avenues include:
Proteome-Wide Profiling: Utilizing chemical proteomics approaches, such as activity-based protein profiling (ABPP), to identify the direct protein targets of this compound and its derivatives in a cellular context.
Kinase Panel Screening: Given that many picolinamide derivatives exhibit kinase inhibitory activity, screening against a broad panel of kinases is crucial to assess selectivity. nih.govcrossfire-oncology.commdpi.com
Structure-Based Design for Selectivity: Once primary and off-targets are identified, structural biology techniques (e.g., X-ray crystallography, cryo-EM) can be used to determine the binding modes of the compound. This information can then be used to rationally design modifications that enhance binding to the desired target while minimizing interactions with off-targets. researchgate.net The strategic placement of the fluorine atom, for instance, can influence binding affinity and selectivity through specific interactions with the protein binding pocket. researchgate.netresearchgate.netnih.gov
Integration of Advanced Computational Methods for Predictive Modeling
Computational chemistry and machine learning are increasingly powerful tools in drug discovery and chemical biology. mdpi.com Integrating these methods into the research pipeline for this compound can accelerate the discovery and optimization process.
Future computational efforts should include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), to understand the relationship between the chemical structure and biological activity of a series of analogues. nih.govmdpi.comnih.gov
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound when bound to its biological target(s). mdpi.comnih.gov This can provide insights into the stability of the complex and the key interactions that govern binding.
Machine Learning for Bioactivity Prediction: Training machine learning models on existing bioactivity data for related compounds to predict the activity of new, unsynthesized analogues. nih.govnih.govresearchgate.netyoutube.com This can help to prioritize synthetic efforts towards the most promising candidates.
Table 2: Computational Methods for Predictive Modeling
| Method | Application | Expected Outcome |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Elucidate structure-activity relationships. | Guide the design of more potent analogues. |
| Molecular Dynamics (MD) | Investigate binding stability and dynamics. | Identify key interactions and inform on compound optimization. |
Investigation of Biophysical Interactions and Kinetic Mechanisms of Action
A deep understanding of how a molecule interacts with its biological target at a physical level is crucial for rational drug design. Biophysical techniques can provide quantitative data on binding affinity, thermodynamics, and kinetics. nih.gov
Future biophysical studies on this compound should involve:
Surface Plasmon Resonance (SPR): To measure the real-time binding kinetics (association and dissociation rates) of the compound with its target protein(s). springernature.com
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, including enthalpy and entropy changes, which can provide insights into the driving forces of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site of the compound on the protein and to study conformational changes upon binding.
Enzyme Kinetics: If the target is an enzyme, detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). nih.govportlandpress.comembrapa.brkhanacademy.orglibretexts.org
These studies will provide a comprehensive picture of the molecular recognition process and the mechanism of action. umich.eduelsevierpure.comresearchgate.net
Potential Applications in Chemical Biology Tool Development and Probe Design
Bioactive small molecules like this compound can be valuable starting points for the development of chemical biology tools to probe biological systems. rsc.orgmdpi.com
Potential applications include:
Chemical Probes: By incorporating a reporter tag (e.g., a fluorophore, biotin) or a photoreactive group, this compound could be converted into a chemical probe to visualize its target in cells or to identify its binding partners through pull-down experiments. nih.goveubopen.orgsemanticscholar.orgprobes-drugs.org
Activity-Based Probes (ABPs): If the compound forms a covalent bond with its target, it could be developed into an ABP to specifically label and quantify the active form of a protein in complex biological samples.
Perturbation of Biological Pathways: A well-characterized and selective derivative of this compound could be used as a chemical tool to specifically inhibit a particular protein and study the downstream consequences in cellular pathways.
The development of such tools would not only advance our understanding of the biological roles of the target(s) of this compound but also provide valuable reagents for the broader scientific community.
Q & A
Q. How can researchers optimize the synthesis of 4-Amino-5-fluoro-N-methylpicolinamide to improve yield and purity?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) and assess their impact on yield .
- Employ HPLC with UV/Vis or mass spectrometry detection to monitor reaction progress and quantify impurities .
- Compare purification methods (e.g., recrystallization vs. column chromatography) using melting point analysis and NMR spectroscopy to validate purity .
Q. What analytical techniques are most effective for characterizing the physicochemical properties of this compound?
Methodological Answer:
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Perform kinetic studies under varying conditions (e.g., solvent, base strength) to compare reaction rates with non-fluorinated analogs .
- Use density functional theory (DFT) calculations to model electronic effects of the fluorine atom on reaction pathways .
Advanced Research Questions
Q. What molecular interactions govern the binding affinity of this compound with biological targets (e.g., kinases or receptors)?
Methodological Answer:
- Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
- Perform molecular dynamics simulations to map ligand-protein interactions and identify key residues (e.g., π-π stacking, hydrogen bonds) .
- Validate findings using site-directed mutagenesis on putative binding pockets .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Methodological Answer:
Q. What strategies mitigate degradation of this compound under physiological conditions?
Methodological Answer:
Q. How does the compound’s electronic structure influence its performance in catalytic applications (e.g., organocatalysis)?
Methodological Answer:
- Analyze frontier molecular orbitals (HOMO/LUMO) via DFT calculations to predict catalytic activity .
- Validate with cyclic voltammetry to measure redox potentials and correlate with experimental outcomes .
Data Analysis and Framework Integration
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?
Methodological Answer:
- Assess feasibility by pilot testing synthetic routes and resource availability .
- Evaluate novelty through systematic literature reviews (e.g., SciFinder, Reaxys) to identify unexplored applications .
- Ensure ethical compliance by screening for hazardous intermediates using Globally Harmonized System (GHS) classifications .
Q. What computational tools are best suited for predicting the environmental impact of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
